![molecular formula C22H18ClN3O4S B2527737 N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105223-71-9](/img/structure/B2527737.png)

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

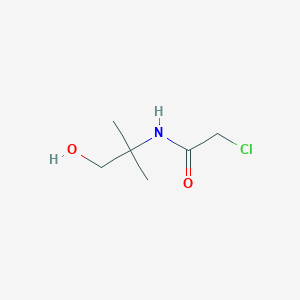

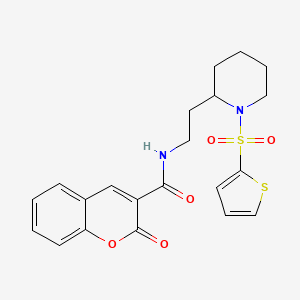

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O4S and its molecular weight is 455.91. The purity is usually 95%.

BenchChem offers high-quality N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Synthesis and Antitumor Evaluation A series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized, with a focus on their antitumor activity against the human breast adenocarcinoma cell line MCF7. The derivative N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide was identified as the most active, showcasing moderate activity compared to doxorubicin, a reference antitumor compound (El-Morsy, El-Sayed, & Abulkhair, 2017).

Heterocyclic Derivatives and Antitumor Activity Another study synthesized a range of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, assessing their antitumor activity. The compounds displayed potent anticancer activity on various human cancer cell lines, comparable to doxorubicin, especially on the human breast adenocarcinoma cell line (MCF-7), cervical carcinoma cell line (HeLa), and colonic carcinoma cell line (HCT-116) (Hafez & El-Gazzar, 2017).

Mn(III)/Cu(II)-mediated Cyclization Research into the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides, leading to erythrinanes, highlighted the significance of a methylthio group for effecting the formation of erythrinane compounds. This synthesis method holds potential in the formal synthesis of naturally occurring Erythrina alkaloids (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).

Antimicrobial Activity

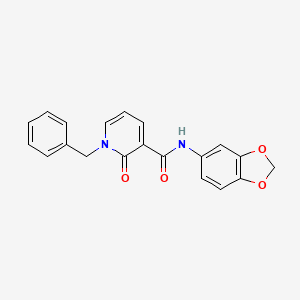

Antimicrobial Activity of Heterocyclic Compounds Certain novel heterocyclic compounds with a sulphamido moiety were synthesized and evaluated for their antibacterial and antifungal activities. These compounds, upon undergoing condensation reactions with various aromatic aldehydes and anhydrides, yielded significant results in antimicrobial testing (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives Another set of compounds, including pyridines, pyrimidinones, oxazinones, and their derivatives, were synthesized using citrazinic acid as a starting material. These compounds showed promising antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Mechanism of Action

Target of Action

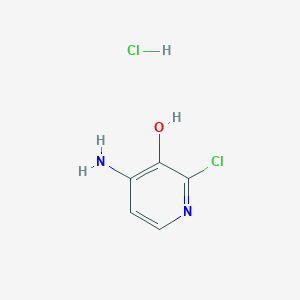

Compounds with a pyrimidine ring, such as thieno[3,2-d]pyrimidin, often target enzymes involved in nucleotide synthesis, like dihydrofolate reductase (DHFR) .

Mode of Action

These compounds might inhibit their target enzymes with high affinity, thereby reducing the quantity of necessary substrates for the synthesis of nucleotides .

Biochemical Pathways

By inhibiting enzymes like DHFR, these compounds can disrupt the synthesis of pyrimidine and purine, which are essential components of RNA and DNA .

Result of Action

The inhibition of nucleotide synthesis can lead to the cessation of RNA and DNA synthesis, leading to cell death, particularly in rapidly dividing cells like cancer cells .

properties

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O4S/c1-29-17-9-18(30-2)16(8-15(17)23)25-19(27)10-26-12-24-20-14(11-31-21(20)22(26)28)13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYQVBVCVQFZMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527654.png)

![3-(4-Ethoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2527655.png)

![(2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2527659.png)

![3-Methoxy-N-[2-(4-phenyl-piperazin-1-yl)-ethyl]-benzamide](/img/structure/B2527667.png)

![2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine](/img/structure/B2527671.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2527673.png)

![N-(2-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2527676.png)